molecular formula C18H21NO3 B2879674 N-(2-butoxyphenyl)-2-methoxybenzamide CAS No. 449166-94-3

N-(2-butoxyphenyl)-2-methoxybenzamide

Cat. No.: B2879674
CAS No.: 449166-94-3
M. Wt: 299.37
InChI Key: VHMGYQJLOPPGPI-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-butoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-butoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

N-(2-butoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: N-(2-butoxyphenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and butoxy groups provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Additionally, its ability to inhibit extracellular matrix protein synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

N-(2-butoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-4-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMGYQJLOPPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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